4-Ethyl-2-(trifluoromethyl)pyridine
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Overview
Description
4-Ethyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique physical and chemical properties, which make them valuable in various scientific and industrial applications. The presence of both an ethyl group and a trifluoromethyl group on the pyridine ring imparts distinctive characteristics to this compound, making it a subject of interest in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done through a nucleophilic substitution reaction where a suitable precursor, such as 4-ethylpyridine, is reacted with a trifluoromethylating reagent under controlled conditions .
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group into the pyridine ring. This reaction typically requires a palladium catalyst and specific reaction conditions to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, desired purity, and production scale.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and trifluoromethylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-Ethyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It is investigated for its potential therapeutic effects and as a component in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the ethyl group, which may result in different physical and chemical properties.
4-(Trifluoromethyl)pyridine: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
2-Ethylpyridine: Lacks the trifluoromethyl group, which significantly alters its properties and uses.
Uniqueness
4-Ethyl-2-(trifluoromethyl)pyridine is unique due to the presence of both the ethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinctive properties that make it valuable in various applications, particularly in fields requiring specific chemical reactivity and stability.
Properties
Molecular Formula |
C8H8F3N |
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Molecular Weight |
175.15 g/mol |
IUPAC Name |
4-ethyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h3-5H,2H2,1H3 |
InChI Key |
SNZNASFILKIGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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